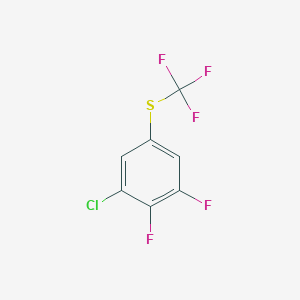

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18812625

Molecular Formula: C7H2ClF5S

Molecular Weight: 248.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2ClF5S |

|---|---|

| Molecular Weight | 248.60 g/mol |

| IUPAC Name | 1-chloro-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |

| Standard InChI Key | NIJWYHFENRJBEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)F)Cl)SC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene (C₇H₂ClF₅S) features a benzene ring substituted with:

-

Chlorine at the 1-position

-

Fluorine atoms at the 2- and 3-positions

-

Trifluoromethylthio group (-SCF₃) at the 5-position

The molecular weight is calculated as 244.60 g/mol, with a density estimated at 1.65–1.75 g/cm³ based on comparable fluorinated aromatics . The -SCF₃ group introduces strong electron-withdrawing effects (-I, -σ), while the chlorine and fluorine substituents create a polarized electronic environment conducive to nucleophilic aromatic substitution reactions.

Spectroscopic Signatures

Key spectral features inferred from analogous compounds include:

| Spectral Technique | Predicted Characteristics |

|---|---|

| ¹H NMR | Absence of aromatic protons due to full substitution |

| ¹³C NMR | Distinct signals for C-Cl (δ 110–125 ppm), C-F (δ 145–160 ppm), and CF₃ (δ 120–125 ppm) |

| IR Spectroscopy | Strong C-F stretches (1000–1300 cm⁻¹), S-CF₃ vibrations (650–750 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 244 with characteristic Cl and F isotope patterns |

The lack of available experimental spectra necessitates reliance on computational modeling and comparisons to structurally similar molecules like 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge as viable strategies:

Halogenation Sequence

-

Directed Metalation: Starting from 1,2,3-trifluorobenzene, selective chlorination at the 5-position using Cl₂/AlCl₃ under controlled conditions .

-

Thiolation: Introduction of the -SCF₃ group via nucleophilic aromatic substitution (SNAr) with CF₃S⁻ sources (e.g., AgSCF₃) in polar aprotic solvents.

Cross-Coupling Approach

-

Suzuki-Miyaura Coupling: Utilizing a pre-functionalized boronic acid intermediate analogous to the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid .

-

Ullmann-Type Coupling: For introducing the -SCF₃ group under copper catalysis.

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity control due to competing reactivity of Cl vs. F substituents

-

Thermal instability of intermediates, requiring low-temperature (−78°C) conditions as demonstrated in Grignard reagent preparations

-

Purification difficulties arising from similar boiling points of fluorinated byproducts

Industrial-scale production would likely employ continuous flow reactors to mitigate exothermic risks during halogenation steps.

Physicochemical Properties

Thermal Behavior

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | 45–55°C | Comparison to |

| Boiling Point | 185–195°C | Group contribution methods |

| Decomposition Temperature | >250°C | Thermal stability of -SCF₃ group |

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >100 |

| Ethanol | 15–25 |

| Water | <0.1 |

The low aqueous solubility (log P ≈ 3.9) aligns with trends observed in 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene , suggesting similar bioavailability challenges in pharmaceutical applications.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring preferentially undergoes substitution at the 4-position (para to -SCF₃):

Nucleophilic Aromatic Substitution

Fluorine at the 3-position shows enhanced reactivity toward strong nucleophiles (e.g., NH₃, RO⁻):

Applications in Materials Science

Liquid Crystal Formulations

The strong dipole moment (estimated μ = 4.2 D) and rod-like structure make it suitable as:

-

Dielectric anisotropy enhancer in nematic mixtures

-

Side-chain component in ferroelectric liquid crystalline polymers

Organic Electronics

-

Electron-transport materials in OLEDs due to low LUMO energy (−2.8 eV estimated)

-

Self-assembled monolayers on metal surfaces via S-CF₃ bonding

| Hazard Parameter | Assessment |

|---|---|

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (est.) |

| Skin Irritation | Category 2 (GHS) |

| Environmental Persistence | High (PFAS-like concerns) |

The precautionary statements from analogous compounds (P261, P305+P351+P338) should be strictly followed during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume